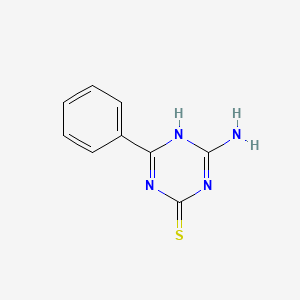![molecular formula C13H26N2O2 B13545495 rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)
rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate typically involves the following steps:
Formation of the cyclopentyl ring: The starting material, a cyclopentane derivative, undergoes a series of reactions to introduce the necessary functional groups.
Introduction of the methylamino group: The methylamino group is introduced via nucleophilic substitution reactions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Biology : It may be studied for its potential biological activity, including enzyme inhibition or receptor binding. Medicine Industry : Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylamino group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
tert-butylN-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a hydroxymethyl group instead of a methylamino group.
tert-butylN-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: Similar structure but with an aminocyclopentyl group.
Uniqueness: rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is unique due to the presence of both the methylamino and carbamate groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C13H26N2O2 |
|---|---|
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
tert-butyl N-[(1S,2R)-2-methyl-2-(methylaminomethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-7-6-8-13(10,4)9-14-5/h10,14H,6-9H2,1-5H3,(H,15,16)/t10-,13+/m0/s1 |
InChI-Schlüssel |
AXZPMEVBVOEVAE-GXFFZTMASA-N |
Isomerische SMILES |
C[C@@]1(CCC[C@@H]1NC(=O)OC(C)(C)C)CNC |
Kanonische SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
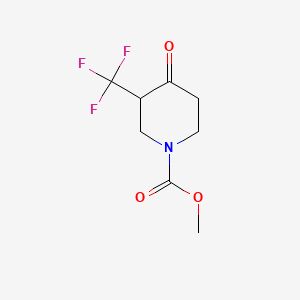


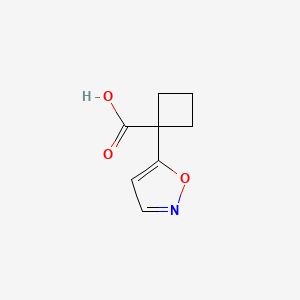
![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
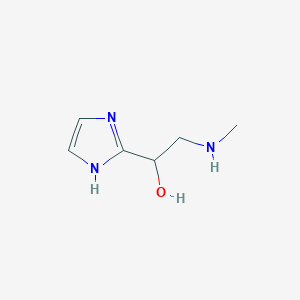
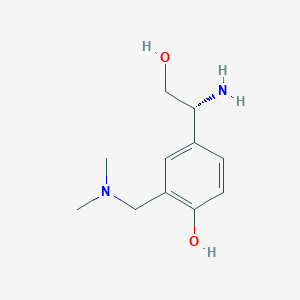
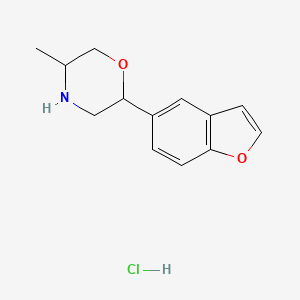
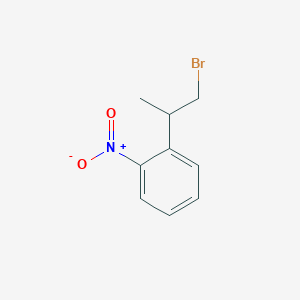
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
